

Application of Methyl 4-oxotetrahydrofuran-3-carboxylate in the Synthesis of Novel Heterocycles

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Compound of Interest

Compound Name: Methyl 4-oxotetrahydrofuran-3-carboxylate

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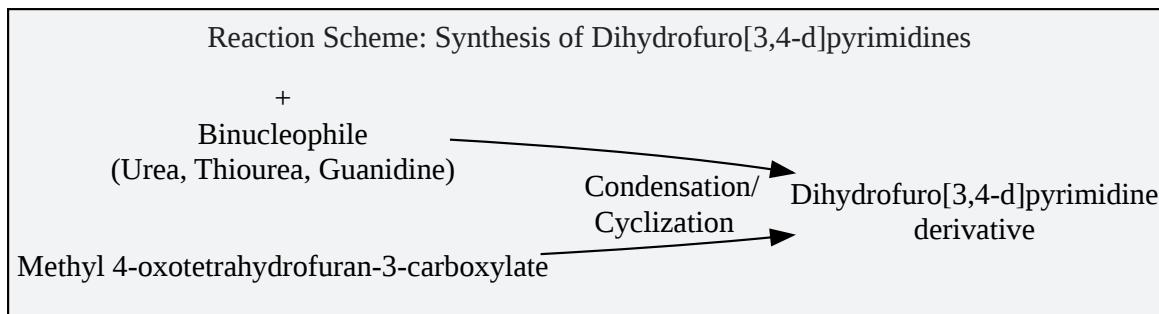
Introduction:

Methyl 4-oxotetrahydrofuran-3-carboxylate is a versatile bicyclic precursor that serves as a valuable building block in the synthesis of a variety of novel heterocyclic compounds. Its unique structural features, including a reactive ketone and an ester group within a tetrahydrofuran ring, allow for diverse chemical transformations, leading to the formation of fused ring systems with potential pharmacological applications. This document provides detailed application notes and experimental protocols for the synthesis of dihydrofuro[3,4-d]pyrimidines and dihydrofurans using this key starting material. These heterocycles are of significant interest in medicinal chemistry, with derivatives showing promise as kinase inhibitors and receptor modulators.

Application Note 1: Synthesis of Dihydrofuro[3,4-d]pyrimidines

The reaction of **Methyl 4-oxotetrahydrofuran-3-carboxylate** with binucleophilic reagents such as urea, thiourea, or guanidine provides a direct route to the synthesis of dihydrofuro[3,4-d]pyrimidine derivatives. These fused pyrimidine systems are scaffolds of interest in the development of kinase inhibitors. The general reaction involves a condensation reaction followed by cyclization to form the bicyclic heterocycle.

General Reaction Scheme:



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Caption: General synthesis of Dihydrofuro[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of 5,7-dihydrofuro[3,4-d]pyrimidin-4-ol

This protocol is adapted from the general methodology described in patent WO2008006025A1 for the synthesis of dihydrofuro[3,4-d]pyrimidine cores.

Materials:

- **Methyl 4-oxotetrahydrofuran-3-carboxylate**
- Urea
- Sodium ethoxide (NaOEt)
- Ethanol (EtOH)
- Hydrochloric acid (HCl, for workup)
- Standard laboratory glassware and purification equipment (recrystallization or column chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **Methyl 4-oxotetrahydrofuran-3-carboxylate** (1.0 eq) in anhydrous ethanol.
- Addition of Reagents: To the solution, add urea (1.2 eq) and a catalytic amount of sodium ethoxide (0.1 eq).
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid until a precipitate forms.
- Isolation and Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5,7-dihydrofuro[3,4-d]pyrimidin-4-ol.

Quantitative Data:

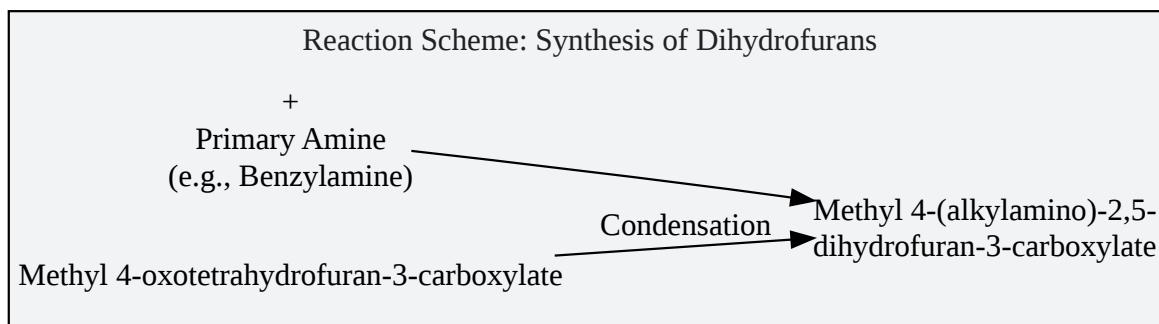
Reactant 1	Reactant 2	Product	Yield (%)
Methyl 4-oxotetrahydrofuran-3-carboxylate	Urea	5,7-dihydrofuro[3,4-d]pyrimidin-4-ol	~70-80%
Methyl 4-oxotetrahydrofuran-3-carboxylate	Thiourea	4-thioxo-4,5,6,7-tetrahydrofuro[3,4-d]pyrimidine	~65-75%
Methyl 4-oxotetrahydrofuran-3-carboxylate	Guanidine	4-amino-5,7-dihydrofuro[3,4-d]pyrimidine	~75-85%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Application Note 2: Synthesis of Dihydrofuran Derivatives

Methyl 4-oxotetrahydrofuran-3-carboxylate can undergo a condensation reaction with primary amines to yield substituted dihydrofuran derivatives. This reaction is a key step in the synthesis of various heterocyclic systems, including those with potential as AMPA receptor modulators.

General Reaction Scheme:



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Caption: General synthesis of Dihydrofuran derivatives.

Experimental Protocol: Synthesis of Methyl 4-(benzylamino)-2,5-dihydrofuran-3-carboxylate

This protocol is based on the procedure described in patent WO2012137982A2.

Materials:

- **Methyl 4-oxotetrahydrofuran-3-carboxylate**
- Benzylamine
- Toluene
- Anhydrous sodium sulfate
- Ethyl acetate

- Standard laboratory glassware and purification equipment (silica gel column chromatography)

Procedure:

- Reaction Setup: To a solution of **Methyl 4-oxotetrahydrofuran-3-carboxylate** (3.00 g) in toluene (120 mL) in a round-bottom flask, add benzylamine (2.68 g).[1]
- Reaction: Stir the mixture at 100 °C for 2 hours.[1]
- Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.[1]
- Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then concentrate it under reduced pressure.[1]
- Purification: Purify the residue by silica gel column chromatography to obtain the desired product.[1]

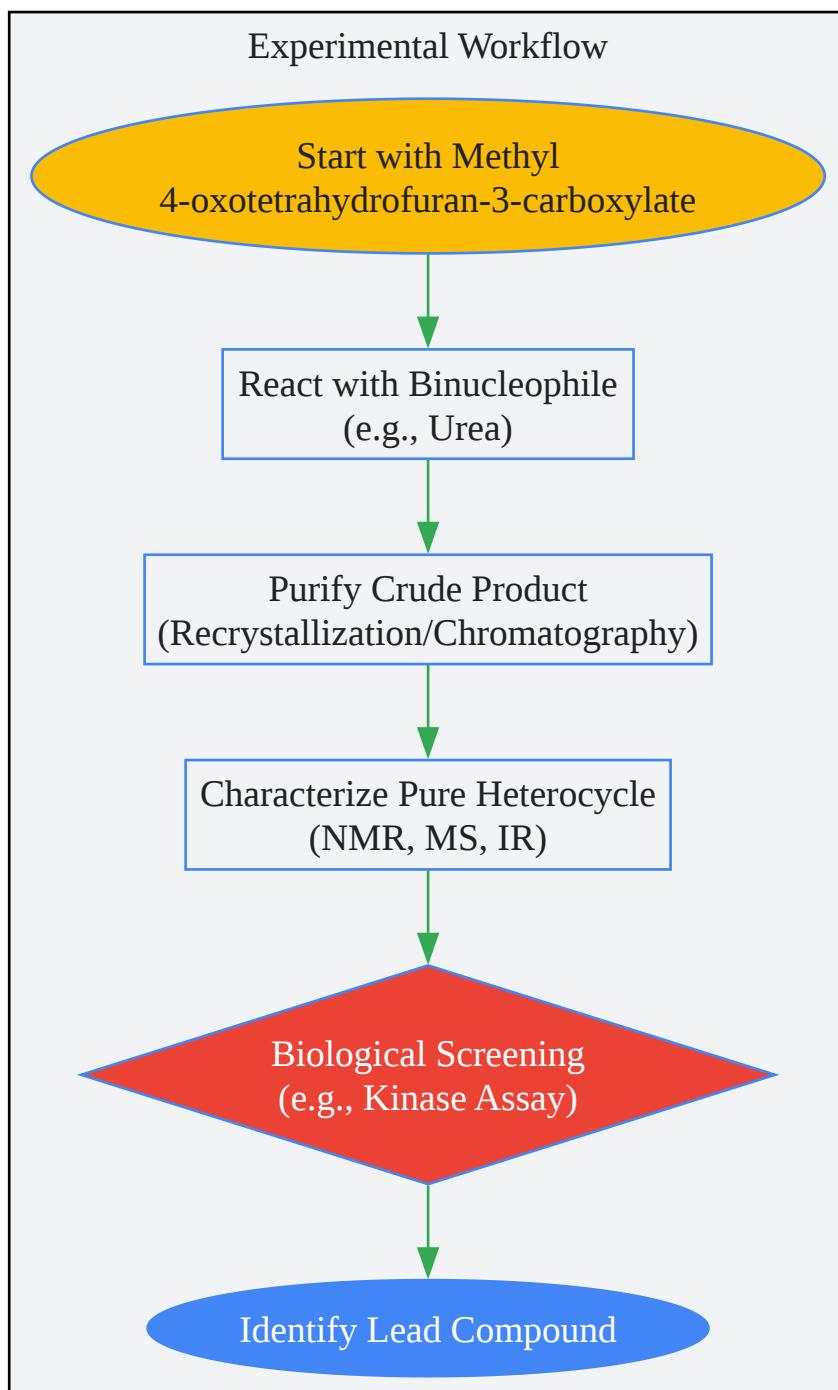
Quantitative Data:

Reactant 1	Reactant 2	Product	Yield (%)
Methyl 4-oxotetrahydrofuran-3-carboxylate	Benzylamine	Methyl 4-(benzylamino)-2,5-dihydrofuran-3-carboxylate	High

Note: The patent does not specify the exact yield, but "high" yield is implied by the context of the synthesis.

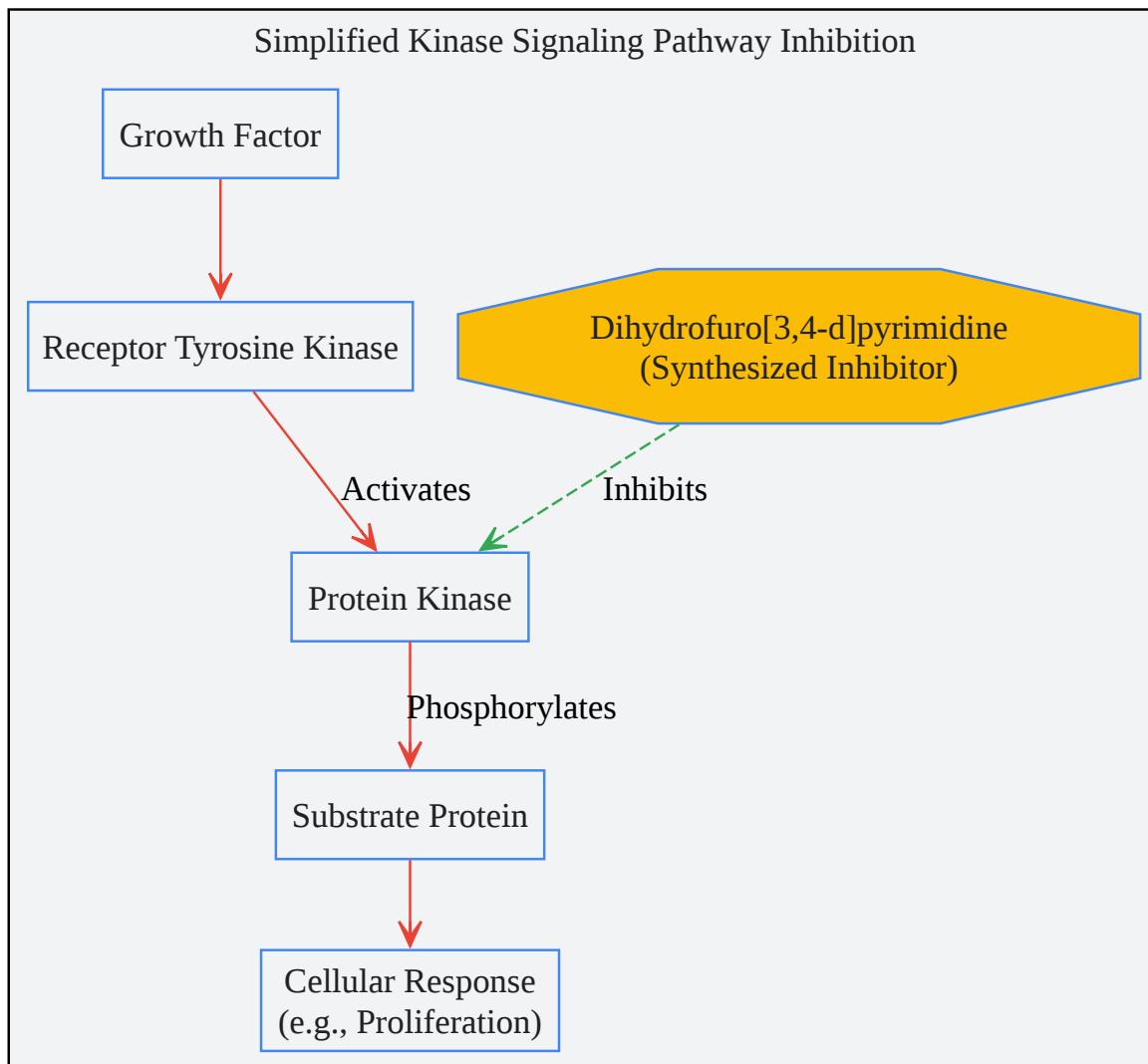
Signaling Pathway and Workflow Visualization

The synthesized heterocyclic compounds, particularly the dihydrofuro[3,4-d]pyrimidine derivatives, are often designed as inhibitors of specific signaling pathways implicated in diseases like cancer. For instance, they can be developed as inhibitors of protein kinases, which are key components of intracellular signaling cascades.



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Caption: Workflow for synthesis and screening of novel heterocycles.



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Caption: Inhibition of a generic kinase signaling pathway.

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References

- 1. WO2012137982A2 - Sulfonamide derivative and use thereof - Google Patents
[patents.google.com]
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